molecular formula C24H27ClN4O3S B3222938 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide hydrochloride CAS No. 1216482-20-0

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide hydrochloride

Cat. No.: B3222938
CAS No.: 1216482-20-0
M. Wt: 487 g/mol
InChI Key: WIGFDQCSUXPEGT-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide hydrochloride: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, an imidazole moiety, and a dimethoxybenzamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Imidazole Moiety: The imidazole ring can be introduced via a nucleophilic substitution reaction, where a halogenated propyl chain reacts with imidazole in the presence of a base.

    Coupling with Dimethoxybenzamide: The final step involves coupling the benzothiazole-imidazole intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxybenzamide moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s structural features may enable it to interact with specific biomolecules, making it a potential candidate for studying enzyme inhibition or receptor binding.

Medicine

The compound could be explored for its pharmacological properties, such as antimicrobial or anticancer activities, due to the presence of bioactive moieties like benzothiazole and imidazole.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide hydrochloride exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets could include enzymes with active sites that accommodate the compound’s structural features, leading to inhibition of their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide
  • N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide sulfate

Uniqueness

What sets N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide hydrochloride apart from similar compounds is its specific combination of functional groups, which may confer unique reactivity and biological activity

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S.ClH/c1-16-6-9-21-22(17(16)2)26-24(32-21)28(12-5-11-27-13-10-25-15-27)23(29)18-7-8-19(30-3)20(14-18)31-4;/h6-10,13-15H,5,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGFDQCSUXPEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide hydrochloride

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